2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of thiazole, thiophene, pyridazine, and piperidine moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound.
Introduction of the Thiophene Moiety: Thiophene derivatives can be synthesized through various methods, including the reaction of 2-butylthiophene with appropriate reagents.
Pyridazine Ring Formation: This involves the cyclization of appropriate precursors under specific conditions.
Final Assembly: The final compound is assembled by linking the thiazole, thiophene, and pyridazine moieties with the piperidine ring through sulfanyl and ethanone linkages.
Chemical Reactions Analysis
2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic rings, depending on the reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s heterocyclic moieties are known for their biological activities, making it a potential candidate for drug development.
Medicine: It can be explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities
Mechanism of Action
The mechanism of action of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The thiazole and thiophene moieties can interact with enzymes and receptors, modulating their activity. The compound may also affect biochemical pathways by altering the function of key proteins and enzymes .
Comparison with Similar Compounds
Similar compounds include those containing thiazole, thiophene, and pyridazine rings, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tipepidine: A drug containing a thiophene nucleus.
Tiquizium Bromide: A drug with a thiophene moiety.
The uniqueness of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its combination of multiple heterocyclic structures, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C19H20N4OS3 |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H20N4OS3/c1-13-18(27-19(20-13)15-6-5-11-25-15)14-7-8-16(22-21-14)26-12-17(24)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3 |
InChI Key |
QSNNZYKMPDJWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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